2-ethyl-6-methoxybenzoic acid
Description
2-Ethyl-6-methoxybenzoic acid (C₁₀H₁₂O₃) is a substituted benzoic acid derivative featuring an ethyl group at the 2-position and a methoxy group at the 6-position. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups, which modulate electronic, steric, and solubility properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate.
Properties
CAS No. |
72216-29-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methoxybenzoic acid typically involves the alkylation of 2-methoxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 2-methoxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.
Biology: The compound and its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the role of substituent positioning in modulating bioactivity. For example:
- Antimicrobial Activity : 6-MSA shows higher efficacy than ethyl/methoxy analogs due to its hydroxyl group, which disrupts bacterial membranes .
- Thermal Stability : Ethyl and methoxy groups in this compound improve thermal stability compared to nitro derivatives, making it suitable for high-temperature industrial processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-6-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of substituted salicylic acid derivatives. For example, 2-ethyl-6-hydroxybenzoic acid (a structural analog) is prepared by esterifying salicylic acid with ethanol using concentrated sulfuric acid as a catalyst . For this compound, methoxy group introduction may involve alkylation or protection/deprotection strategies. Optimization includes adjusting catalyst concentration (e.g., 0.5–2.0 mol% H₂SO₄), temperature (60–80°C), and solvent polarity (e.g., methanol or DMF). Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to achieve >95% purity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC or TLC with UV detection (λ = 210–310 nm) to monitor purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6: δ ~3.8 ppm in ¹H NMR; C=O at ~170 ppm in ¹³C NMR) .
- FT-IR : Detect carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 193.1 (C₁₀H₁₂O₃⁻) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at ~5 mg/mL . For biological assays, prepare stock solutions in DMSO (≤1% v/v in final buffer to avoid cytotoxicity). In organic synthesis, use ethanol or acetone as reaction solvents. Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation during long-term storage .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and partial charges .
- Applications :
- Predict sites for electrophilic substitution (e.g., methoxy group directs reactions to C4/C5 positions).
- Estimate pKa (carboxylic acid ~2.5–3.0) via solvation models (e.g., COSMO-RS).
- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
Q. What mechanistic insights explain the compound’s antioxidant activity in biological systems?
- Methodological Answer :
- In Vitro Assays :
- DPPH/ABTS Radical Scavenging : Dissolve the compound in DMSO (0.1–1.0 mM) and measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
- ROS Inhibition : Use cell-based assays (e.g., H₂DCFDA staining in HEK-293 cells) with LC-MS to track metabolite formation.
- Mechanistic Probes :
- ESR spectroscopy to detect radical intermediates.
- DFT calculations to model H-atom transfer energetics from the phenolic -OH group (if present in derivatives) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS/MS to detect common impurities (e.g., ethyl ester derivatives from incomplete hydrolysis or methoxy cleavage products).
- Process Optimization :
- Reduce alkylation side reactions by controlling temperature (<80°C) and using scavengers (e.g., molecular sieves for water-sensitive steps) .
- Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC tracking to identify hydrolytic/oxidative degradation pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
